7-Fluoro-5-azaspiro[2.4]heptane
Overview
Description
7-Fluoro-5-azaspiro[2.4]heptane hydrochloride is a chemical compound with the CAS Number: 2227205-26-5 . It has a molecular weight of 151.61 and is a solid at room temperature . The compound is typically stored at 0-8 °C .
Synthesis Analysis
The synthesis of this compound involves several steps. A method for synthesizing (7S) -5-azaspiro [2.4] heptane-7-yl tert-butyl carbamate has been described in a patent .Molecular Structure Analysis
The molecular formula of this compound hydrochloride is C6H11ClFN . The InChI key and other structural details can be found in various databases .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, the synthesis of (7S) -5-azaspiro [2.4] heptane-7-yl tert-butyl carbamate involves a Curtius rearrangement reaction and a Hofmann degradation reaction .Physical and Chemical Properties Analysis
This compound hydrochloride is a white to off-white solid . It has a molecular weight of 151.61 and is stored at 0-8 °C .Scientific Research Applications
Antibacterial Activity
7-Fluoro-5-azaspiro[2.4]heptane derivatives have been extensively studied for their potent antibacterial properties. Research by Kimura et al. (1994) and Odagiri et al. (2013) demonstrated that certain derivatives exhibit significant efficacy against both Gram-positive and Gram-negative bacteria. These compounds have shown promising results in treating respiratory tract infections and combating multidrug-resistant strains of bacteria (Kimura et al., 1994); (Odagiri et al., 2013).
Chemical Synthesis and Modifications
The compound and its analogs have been a focal point in chemical synthesis, especially for developing novel fluoroquinolones and other heterocyclic compounds. Studies by Molchanov et al. (2002), Degorce et al. (2019), and Guerot et al. (2011) explored various synthetic methods and chemical modifications of the azaspiro[2.4]heptane structure to enhance its efficacy and versatility in drug development (Molchanov et al., 2002); (Degorce et al., 2019); (Guerot et al., 2011).
Pharmacokinetics and Bioavailability
The pharmacokinetics and bioavailability of this compound derivatives have been studied to understand their absorption, distribution, metabolism, and excretion in the body. Research by Nakashima et al. (1995) provided insights into the tolerability and pharmacokinetic profiles of these compounds, which are crucial for their development as therapeutic agents (Nakashima et al., 1995).
Potential in Drug Discovery
The structure of this compound and its analogs makes them interesting candidates for drug discovery, as explored in the research by Wipf et al. (2004) and Radchenko et al. (2016). These studies highlight the compound's potential in the development of new medicinal drugs, especially due to its unique structural properties and versatility in synthesis (Wipf et al., 2004); (Radchenko et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
7-fluoro-5-azaspiro[2.4]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIDPQMPQCWEAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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